molecular formula C11H9ClF3N3O B2896998 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 338769-99-6

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2896998
CAS No.: 338769-99-6
M. Wt: 291.66
InChI Key: AYOSVGSMZJQSBW-UHFFFAOYSA-N
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Description

This compound is a pyrazolone derivative characterized by a trifluoromethyl- and chloro-substituted pyridine ring fused to a 4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent influences electronic properties and binding interactions. Pyrazolone derivatives are widely studied for pesticidal, herbicidal, and pharmacological activities due to their heterocyclic reactivity and structural versatility .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dimethyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O/c1-5-6(2)18(17-10(5)19)9-8(12)3-7(4-16-9)11(13,14)15/h3-4H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOSVGSMZJQSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(NC1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and trifluoromethylation of a pyridine derivative, followed by the formation of the pyrazolone ring through cyclization reactions. The reaction conditions often require the use of catalysts, such as anhydrous aluminum trichloride, and solvents like toluene .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties. These derivatives are often used in further synthetic applications or as intermediates in the production of other complex molecules .

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound acts as an electrophile, forming covalent bonds with nucleophiles such as amines and alcohols. This interaction can lead to the inhibition of certain enzymes or the modulation of biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped into two categories: pyridine-based derivatives and pyrazolone-containing compounds . Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Features Applications / Activity Key Differences from Target Compound References
Haloxyfop methyl ester (methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate) Shared 3-chloro-5-(trifluoromethyl)pyridine moiety; ester functional group Herbicide (acetyl-CoA carboxylase inhibitor) Pyridine linked to phenoxypropanoate, not fused to pyrazolone
Fluazifop-butyl (butyl ester of (±)-2-(4-(5-(trifluoromethyl)-2-pyridinyloxy)phenoxy)propanoic acid) Similar pyridine substituents; ester side chain Herbicide (grass-selective ACCase inhibitor) Lacks pyrazolone core; different ester chain
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine Trifluoromethylpyridine moiety; piperazine ring Pharmaceutical intermediate (CNS drug synthesis) Replaces pyrazolone with piperazine; no chloro substituent
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde Trifluoromethylpyridine linked to benzaldehyde Chemical synthesis intermediate Aldehyde functional group; no heterocyclic fusion
Pyrazolone-coumarin hybrids (e.g., compounds 4i and 4j from Synthesis [2023]) Pyrazolone core fused with coumarin or pyrimidinone Antifungal, antimicrobial agents Larger molecular frameworks; additional rings

Key Findings:

Bioactivity: The target compound’s pyrazolone core differentiates it from herbicidal analogs like haloxyfop methyl ester, which lack this heterocycle. Pyrazolones are associated with diverse modes of action, including enzyme inhibition (e.g., cyclooxygenase) and receptor antagonism, whereas haloxyfop derivatives specifically target plant lipid biosynthesis . However, the fused pyrazolone in the target compound may confer unique selectivity or toxicity profiles .

Physicochemical Properties: The chloro and trifluoromethyl groups enhance electronegativity and resistance to oxidative degradation compared to non-halogenated pyridines. However, the pyrazolone ring introduces hydrogen-bonding capacity, improving solubility relative to purely aromatic analogs like 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde .

Synthetic Complexity :

  • Fusing pyridine and pyrazolone rings requires multi-step synthesis (e.g., cyclocondensation), whereas haloxyfop derivatives are synthesized via simpler esterification .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one, often referred to as a pyrazolone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their significant pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H9ClF3N3OC_{10}H_{9}ClF_{3}N_{3}O with a molecular weight of approximately 279.646 g/mol. The presence of the trifluoromethyl group and the chloropyridine moiety contributes to its unique biological profile.

PropertyValue
Molecular FormulaC10H9ClF3N3O
Molecular Weight279.646 g/mol
LogP2.513
Polar Surface Area68.94 Ų

Biological Activities

1. Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively, particularly against strains like Staphylococcus aureus. This suggests that the introduction of the trifluoromethyl group may enhance antibacterial potency by affecting membrane permeability or enzyme inhibition mechanisms .

2. Anti-inflammatory Effects
Pyrazolone derivatives are known for their anti-inflammatory properties. The compound has been linked to reduced inflammatory responses in various in vitro models. A study demonstrated that related pyrazolone compounds inhibited the production of pro-inflammatory cytokines in macrophage cell lines, indicating potential therapeutic applications in treating inflammatory diseases .

3. Antioxidant Activity
The antioxidant properties of pyrazolones are well-documented. Compounds with similar structures have shown the ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial for developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases .

Case Studies

Case Study 1: Antibacterial Activity
In a comparative study of various pyrazolone derivatives, it was found that those containing halogenated pyridine rings exhibited enhanced antibacterial activity compared to non-halogenated analogs. The specific compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms revealed that this compound significantly reduced the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. This finding supports its potential use in managing chronic inflammatory conditions .

Research Findings

Various studies have explored the structure-activity relationship (SAR) of pyrazolone derivatives, emphasizing the role of substituents like trifluoromethyl and chloro groups in enhancing biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Chloro Substituent : Influences metabolic stability and bioavailability.

Q & A

Q. What in vitro models are suitable for evaluating its anti-inflammatory or anticancer potential?

  • Methodological Answer : Use cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) and measure cytokine levels (TNF-α, IL-6) via ELISA. ’s pyrazolo-pyrimidine derivatives were tested in MTT assays for cytotoxicity, with dose-response curves to determine EC₅₀ values .

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